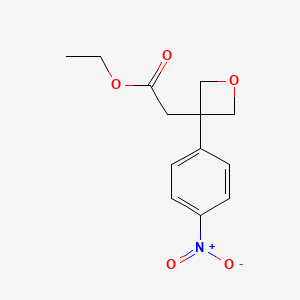

Ethyl 3-(4-nitrophenyl)-3-oxetaneacetate

Beschreibung

Ethyl 3-(4-nitrophenyl)-3-oxopropanoate (CAS RN: 838-57-3; molecular formula: C₁₁H₁₁NO₅) is a nitroaromatic ester characterized by a 4-nitrophenyl group attached to a β-ketoester backbone . This compound is a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrazolones and pyridinones, which are foundational structures in pharmaceuticals and agrochemicals . Its synthesis typically involves Claisen condensation or nucleophilic substitution reactions, yielding a β-ketoester framework with strong electron-withdrawing effects from the para-nitro group . The compound’s physicochemical properties, including a melting point of ~85–87°C and moderate solubility in polar organic solvents, make it suitable for stepwise functionalization .

Eigenschaften

Molekularformel |

C13H15NO5 |

|---|---|

Molekulargewicht |

265.26 g/mol |

IUPAC-Name |

ethyl 2-[3-(4-nitrophenyl)oxetan-3-yl]acetate |

InChI |

InChI=1S/C13H15NO5/c1-2-19-12(15)7-13(8-18-9-13)10-3-5-11(6-4-10)14(16)17/h3-6H,2,7-9H2,1H3 |

InChI-Schlüssel |

FXRCLQOMLQSVNF-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC1(COC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-nitrophenyl)-3-oxetaneacetate typically involves multiple steps. One common method starts with the preparation of the oxetane ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The nitrophenyl group is then introduced via nitration reactions, which involve the use of nitric acid and sulfuric acid as reagents .

Industrial Production Methods

Industrial production of Ethyl 3-(4-nitrophenyl)-3-oxetaneacetate may involve optimized versions of the laboratory synthesis methods. These processes often utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize by-products and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(4-nitrophenyl)-3-oxetaneacetate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted esters and amides.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(4-nitrophenyl)-3-oxetaneacetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials, including polymers and coatings

Wirkmechanismus

The mechanism of action of Ethyl 3-(4-nitrophenyl)-3-oxetaneacetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxetane ring can undergo ring-opening reactions under certain conditions. These interactions can modulate biological pathways and lead to various pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous compounds share the nitroaromatic-ester motif but differ in substituent positions, heteroatom inclusion, or backbone modifications. Below is a comparative analysis:

Structural and Functional Group Comparisons

Research Findings and Implications

Electronic Effects: The para-nitro group in Ethyl 3-(4-nitrophenyl)-3-oxopropanoate induces a stronger electron-withdrawing effect than meta-nitro substituents, accelerating NAS reactions by 20–30% compared to ortho-nitro analogs .

Steric Considerations: Extended ester chains (e.g., Ethyl 4-(2-nitrophenyl)-3-oxobutanoate) reduce reaction rates in cyclization by 15% due to steric hindrance .

Yield Optimization : Pyridine-based derivatives () exhibit lower synthetic yields (45–50%) compared to phenyl-based compounds, likely due to competing side reactions in heteroaromatic systems .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.